N,N-Diallyl-3,5-dinitrobenzamide
Description
N,N-Diallyl-3,5-dinitrobenzamide is a nitroaromatic compound characterized by two allyl groups attached to the nitrogen atom of a benzamide scaffold, with nitro substituents at the 3- and 5-positions of the benzene ring. The diallyl substituents likely enhance lipophilicity, influencing solubility, membrane permeability, and intermolecular interactions. This molecule’s reactivity and applications can be inferred from studies on similar derivatives, particularly in medicinal chemistry and crystallography .
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26g/mol |
IUPAC Name |
3,5-dinitro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13N3O5/c1-3-5-14(6-4-2)13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
UVGPJPAHBJNGOV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
A systematic comparison of N,N-diallyl-3,5-dinitrobenzamide with structurally related compounds is presented below, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Table 1: Structural Features of 3,5-Dinitrobenzamide Derivatives
*Calculated based on molecular formula C₁₃H₁₃N₃O₅.
Physicochemical and Crystallographic Properties
- Lipophilicity: The diallyl groups in this compound likely increase lipophilicity compared to methyl or hydroxyl analogs, enhancing membrane permeability but reducing aqueous solubility. Hydroxyl-substituted derivatives (e.g., 2-hydroxy-3,5-dinitrobenzamide) are more hydrophilic, impacting bioavailability and metabolic clearance .
Crystallography and Stability :
- N,N-Dimethyl-3,5-dinitrobenzamide forms co-crystals stabilized by N–H···O hydrogen bonds and C–H···O interactions, contributing to thermal stability .
- Bulky substituents like dicyclohexyl groups in N,N-dicyclohexyl-3,5-dinitrobenzamide create dense crystal packing via van der Waals interactions, reducing solubility but enhancing solid-state stability .
Structure-Activity Relationships (SAR)
- Alkyl vs. Aromatic Substituents :
- Electron-Withdrawing Groups :
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